3-Pentanesulfonic acid

Description

Evolution of Aliphatic Sulfonic Acids in Advanced Chemical Synthesis and Applications

Aliphatic sulfonic acids, a class of organosulfur compounds with the general formula RSO₃H where R is an alkyl group, are pivotal in modern chemistry. britannica.comwikipedia.org Historically, much of the focus was on aromatic sulfonic acids, which are key intermediates in the production of dyes and phenols. britannica.com However, the evolution of chemical synthesis and industrial processes has brought aliphatic sulfonic acids to the forefront. Their development has been driven by their utility as strong acids that are often soluble in organic solvents, making them excellent catalysts for reactions like esterification and polymerization. wikipedia.orgvedantu.com

The synthesis of aliphatic sulfonic acids can be achieved through various methods, including the oxidation of thiols, the reaction of alkyl halides with metal sulfites, and the sulfoxidation of alkanes. britannica.comwikipedia.orgsulfonic-acid.com This versatility in synthesis allows for the production of a wide range of structures with tailored properties. The introduction of the sulfonic acid group can significantly increase the water solubility of organic compounds, a property exploited in the creation of detergents, surfactants, and water-soluble catalysts. britannica.comresearchgate.net For instance, short-chain sulfonic acids are water-soluble due to their polarity and high acidity, while longer-chain variants exhibit detergent-like characteristics. wikipedia.org Compounds like methanesulfonic acid and the fluorinated polymer Nafion, which contains sulfonic acid groups, are used as catalysts and in proton exchange membranes for fuel cells, respectively. wikipedia.org This evolution highlights a shift towards designing specific aliphatic sulfonic acid structures to meet the demands of advanced applications, from industrial-scale cleaning agents to high-tech materials. vedantu.comgrowthmarketreports.com

Distinctive Research Trajectories of 3-Pentanesulfonic Acid and its Analogues

This compound, with its sulfonate group on the central carbon of a five-carbon chain, occupies a specific niche within the broader family of pentanesulfonic acid isomers. Its structure, distinct from the linear 1-pentanesulfonic acid, influences its physical and chemical behavior, leading to unique research applications. While extensive research has focused on linear isomers like 1-pentanesulfonic acid and its sodium salt for their roles as ion-pairing reagents in High-Performance Liquid Chromatography (HPLC), the study of branched isomers offers different perspectives. ontosight.ainetascientific.comsielc.com

In the context of catalysis, the steric environment of the sulfonic acid group is crucial. The placement of the -SO₃H group on the third carbon in this compound, flanked by two ethyl groups, presents a different steric profile compared to the terminal group in 1-pentanesulfonic acid. This could influence its interaction with substrates in acid-catalyzed reactions. While specific catalytic studies on this compound are not widely documented in the provided results, the general principle of steric influence is a fundamental concept in chemistry.

The sodium salts of linear alkane sulfonic acids, such as sodium 1-pentanesulfonate, are widely used as ion-pairing reagents in chromatography to improve the separation of ionic compounds. netascientific.comcymitquimica.commpbio.com They function by forming neutral ion pairs with charged analytes, allowing them to be retained on reverse-phase columns. sielc.com The branched structure of this compound could potentially offer different selectivity in such applications, although this remains a less explored area compared to its linear counterparts.

Below is a comparative table of physical and chemical properties for this compound and its linear isomer, 1-Pentanesulfonic acid, based on available data.

| Property | This compound | 1-Pentanesulfonic Acid |

| IUPAC Name | pentane-3-sulfonic acid nih.gov | pentane-1-sulfonic acid nih.gov |

| CAS Number | 54593-79-8 | 35452-30-3 nih.gov |

| Molecular Formula | C₅H₁₂O₃S nih.gov | C₅H₁₂O₃S nih.gov |

| Molecular Weight | 152.21 g/mol nih.gov | 152.21 g/mol nih.gov |

| Synonyms | Diethylsulfomethane nih.gov | Amyl sulfonic acid sielc.com |

Scope and Significance of Comprehensive Research on this compound

The current body of research indicates that while aliphatic sulfonic acids as a class are well-studied, specific isomers like this compound remain comparatively underexplored. The significance of pursuing comprehensive research on this compound lies in the potential for discovering novel properties and applications stemming directly from its unique branched structure. The distinct steric and electronic environment of the sulfonate group in the 3-position, compared to the terminal 1-position, suggests that its behavior as a catalyst, surfactant, or specialty chemical intermediate could offer advantages over its linear analogues.

Future research should focus on several key areas. A primary trajectory would be the investigation of its catalytic activity. Comparative studies against 1-pentanesulfonic acid and other branched sulfonic acids in various organic reactions could reveal differences in reaction rates and selectivity, potentially establishing this compound as a superior catalyst for specific transformations where its steric bulk is advantageous. Furthermore, exploring its use in polymer chemistry, particularly in creating branched polymer electrolyte membranes for applications like fuel cells, could be a fruitful avenue, given that branching has been shown to improve membrane properties. mdpi.com

Another significant area is its potential as a specialty surfactant or emulsifier. The amphiphilic nature of sulfonic acids is well-established, but the specific geometry of this compound might lead to the formation of micelles or emulsions with different stabilities or properties, which could be valuable in formulations for agrochemicals, cleaning products, or personal care items. growthmarketreports.comontosight.ai A thorough characterization of its surfactant properties, including its critical micelle concentration and emulsifying power, would be necessary. The synthesis of its derivatives, such as esters and salts, could also unlock new applications in materials science and pharmaceutical development. ontosight.ai A comprehensive investigation into this compound would not only fill a knowledge gap in the field of organosulfur chemistry but also potentially yield new materials and technologies with practical industrial relevance.

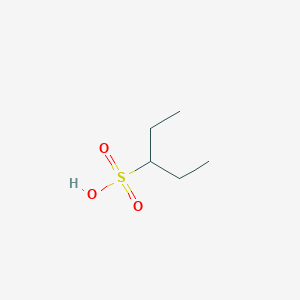

Structure

2D Structure

3D Structure

Properties

CAS No. |

51650-30-7 |

|---|---|

Molecular Formula |

C5H12O3S |

Molecular Weight |

152.21 g/mol |

IUPAC Name |

pentane-3-sulfonic acid |

InChI |

InChI=1S/C5H12O3S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |

InChI Key |

UNNFEYPNQVSVJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Pentanesulfonic Acid and Its Derivatives

Novel Synthetic Routes for 3-Pentanesulfonic Acid Production

The synthesis of pentanesulfonic acids can be broadly categorized into non-selective industrial processes that produce mixtures of isomers and regioselective methods that allow for the precise placement of the sulfonic acid group on the pentyl chain.

Industrially, the production of secondary alkanesulfonate (SAS) salts, a category that includes 2- and 3-pentanesulfonate, is often achieved through the sulfoxidation of n-paraffins. This process involves a free-radical reaction where n-pentane is treated with sulfur dioxide and oxygen, typically initiated by UV light. The reaction is not regioselective and results in a mixture of secondary isomers, as the radical can abstract hydrogen from any of the secondary carbons (C2, C3).

A more regioselective industrial approach for producing specific alkanesulfonate salts is a variation of the Strecker synthesis. This method involves the nucleophilic substitution reaction between an alkyl halide and sodium sulfite (B76179). A patent for the synthesis of 1-pentanesulfonic acid sodium salt, for instance, describes the reaction of 1-bromopentane (B41390) with sodium sulfite at high temperatures (190–210 °C) for 10–20 hours, demonstrating a viable route for large-scale production of linear alkanesulfonate salts. acs.org This method's primary advantage is its regioselectivity, which is dictated by the starting position of the halogen on the alkyl chain.

The targeted synthesis of this compound, where the sulfonate group is specifically on the third carbon, requires a regioselective strategy to avoid the isomeric mixtures produced by methods like sulfoxidation. The most direct route involves nucleophilic substitution, analogous to the industrial Strecker-type synthesis but applied with a specific precursor.

The synthesis begins with the conversion of 3-pentanol (B84944) to a suitable alkyl halide, such as 3-chloropentane. This can be achieved by reacting 3-pentanol with hydrochloric acid in the presence of a catalyst like zinc chloride, or with thionyl chloride. libretexts.org The reaction of 3-pentanol with HCl has been shown to yield a mixture of 2- and 3-chloropentanes due to secondary carbocation rearrangements, though conditions can be optimized to favor the desired isomer. acs.orgacs.org

Once the 3-halopentane precursor is obtained, it is reacted with a sulfite salt, typically sodium sulfite (Na₂SO₃), in a polar solvent. The sulfite anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the C-S bond, yielding the sodium salt of this compound with high regioselectivity.

Table 1: Two-Step Regioselective Synthesis Pathway for Sodium 3-Pentanesulfonate

| Step | Reactants | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Pentanol | Thionyl Chloride (SOCl₂) or HCl/ZnCl₂ | 3-Chloropentane | Nucleophilic Substitution |

Chemical Transformations Involving the Sulfonic Acid Moiety of Pentanesulfonic Acids

The sulfonic acid group is relatively stable but can be converted into more reactive functional groups, such as sulfonyl fluorides and sulfonyl chlorides, which serve as versatile intermediates for further derivatization.

The conversion of sulfonic acids to sulfonyl fluorides is a key transformation for accessing compounds used in synthesis and chemical biology. Modern methods have moved away from harsh, multi-step processes toward milder, direct deoxyfluorination reactions.

Recent advancements demonstrate two complementary and efficient strategies. The first involves treating sulfonic acid sodium salts with thionyl fluoride (B91410) (SOF₂). This reaction proceeds rapidly, often within an hour, to produce sulfonyl fluorides in excellent yields (90–99%). pressbooks.pubnih.gov Mechanistic studies suggest that thionyl fluoride activates the sulfonate through a fluorosulfinate (B14707602) intermediate, facilitating the rapid conversion. pressbooks.pub

A second strategy employs the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both sulfonic acids and their salts. pressbooks.pub This method also provides good to excellent yields (41–94%) under mild conditions and offers operational simplicity, avoiding the need to first synthesize a sulfonyl chloride. pressbooks.pubquora.com These direct fluorination approaches represent a significant optimization over traditional two-step protocols that require the in-situ formation of a sulfonyl chloride followed by a halogen exchange reaction. pressbooks.pub

Table 2: Modern Reagents for the Conversion of Alkanesulfonic Acids/Salts to Sulfonyl Fluorides

| Reagent | Substrate | Typical Yield | Key Advantages |

|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Sulfonic Acid Salt | 90–99% pressbooks.pubnih.gov | High yield, rapid reaction time (1 hour) |

A primary strategy for the derivatization of pentanesulfonic acids is their conversion into more reactive pentanesulfonyl halides, particularly pentanesulfonyl chloride. This intermediate can be synthesized by treating the sulfonic acid or its sodium salt with chlorinating agents such as thionyl chloride or a complex of triphenylphosphine (B44618) and chlorine. acs.orggoogle.com A patented industrial process describes the synthesis of n-pentanesulfonyl chloride via the reaction of n-pentyl disulfide with chlorine in an aqueous hydrochloric acid medium. masterorganicchemistry.com

Once formed, pentanesulfonyl chloride is a versatile electrophile for creating a range of functionalized compounds:

Sulfonamides: Reaction of pentanesulfonyl chloride with primary or secondary amines yields the corresponding N-substituted pentanesulfonamides. This is a common method for incorporating the pentanesulfonyl moiety into more complex molecules.

Sulfonic Esters: Reaction with alcohols in the presence of a base leads to the formation of pentanesulfonic esters. This derivatization is used in analytical methods, such as the formation of butyl esters for analysis by gas chromatography-mass spectrometry. organic-chemistry.org

Hydrolysis: The sulfonyl chloride can be hydrolyzed back to the parent sulfonic acid by reaction with water.

Comparative Analysis of Synthetic Pathways for Positional Isomers

The synthesis of the three positional isomers of pentanesulfonic acid—1-pentanesulfonic acid, 2-pentanesulfonic acid, and this compound—highlights the critical role of synthetic strategy in achieving regiochemical control.

1-Pentanesulfonic Acid (Primary): This linear isomer is most effectively synthesized using methods that guarantee substitution at the terminal carbon. The reaction of 1-bromopentane with sodium sulfite is a highly regioselective nucleophilic substitution that yields exclusively the 1-sulfonate. acs.org An alternative is the anti-Markovnikov addition of sodium bisulfite to 1-pentene.

2-Pentanesulfonic Acid and this compound (Secondary): These secondary isomers are co-produced when non-selective methods are employed. The free-radical sulfoxidation of n-pentane with SO₂ and O₂ yields a statistical mixture of secondary sulfonates. pressbooks.pubacs.org The distribution of isomers is governed by the relative reactivity of the secondary hydrogens at the C2 and C3 positions. Since there are four equivalent secondary hydrogens at the C2 positions and only two at the C3 position, the reaction typically favors the formation of the 2-isomer.

Regioselective Synthesis of this compound: As detailed in section 2.1.2, a targeted synthesis of the 3-isomer is achievable via the Sₙ2 reaction of 3-halopentane with sodium sulfite. This pathway completely avoids the formation of the 2-isomer, offering precise regiochemical control that free-radical methods lack.

Table 3: Comparison of Synthetic Pathways to Pentanesulfonic Acid Isomers

| Isomer | Synthetic Method | Starting Material(s) | Regioselectivity | Key Characteristics |

|---|---|---|---|---|

| 1-Pentanesulfonic Acid | Nucleophilic Substitution | 1-Bromopentane, Na₂SO₃ | High | Direct, predictable Sₙ2 reaction. |

| 2- & this compound | Free-Radical Sulfoxidation | n-Pentane, SO₂, O₂, UV light | Low | Produces an isomeric mixture. Typical product ratio favors the 2-isomer due to statistical factors. |

| This compound | Nucleophilic Substitution | 3-Chloropentane, Na₂SO₃ | High | Targeted synthesis of the 3-isomer; avoids isomeric byproducts. |

This comparative analysis underscores a fundamental principle in organic synthesis: while industrial-scale radical reactions can be effective for producing bulk mixtures of surfactants, targeted laboratory and pharmaceutical syntheses demand regioselective methods like nucleophilic substitution to ensure the formation of a single, desired positional isomer.

Catalytic Applications of 3 Pentanesulfonic Acid and Functionalized Analogues

Brønsted Acidity in Homogeneous and Heterogeneous Catalysis

Brønsted-Lowry acid-base theory defines a Brønsted acid as a species that donates a proton (a hydrogen ion, H⁺). In catalysis, a Brønsted acid accelerates a chemical reaction by transferring a proton to a reactant, thereby lowering the activation energy of the reaction pathway. britannica.com Sulfonic acids, including 3-pentanesulfonic acid, are potent organic Brønsted acids utilized in both homogeneous and heterogeneous catalytic systems due to their ability to readily donate a proton from the hydroxyl group attached to the sulfonyl group. britannica.comnih.gov

Role in Silane (B1218182) Water-Crosslinking Reactions in Polymer Systems

A notable application of pentanesulfonic acid is as a homogeneous catalyst in the moisture-curing of polymers modified with silane groups, such as vinyltrimethoxysilane-grafted ethylene-propylene copolymer (EPR-g-VTMS). yamaguchi-u.ac.jpresearchgate.netproquest.com This process, known as silane water-crosslinking, is crucial for enhancing the mechanical and thermal properties of polymers like polyethylene (B3416737) for use in applications such as cable insulation. specialchem.comsisib.com The crosslinking reaction proceeds through a sequence of three main steps:

Water Diffusion: Moisture from the environment diffuses into the polymer matrix.

Hydrolysis: The sulfonic acid catalyst donates a proton to an alkoxysilane group (e.g., methoxysilane, -Si-OCH₃) grafted onto the polymer backbone. yamaguchi-u.ac.jp This protonation facilitates the hydrolysis of the silane, converting it into a silanol (B1196071) group (-Si-OH) and releasing an alcohol. yamaguchi-u.ac.jpsinosil.com

Condensation: Two silanol groups, either on the same or different polymer chains, react with each other to form a stable siloxane bond (-Si-O-Si-), releasing a water molecule. yamaguchi-u.ac.jpsinosil.com

This entire process is sluggish in the absence of a catalyst. yamaguchi-u.ac.jp Sulfonic acids, including 1-pentanesulfonic acid (C5SO3H), have been demonstrated to be highly effective catalysts for these reactions, significantly increasing the crosslinking rate. yamaguchi-u.ac.jpresearchgate.net The catalytic efficacy is influenced by the structure of the sulfonic acid, particularly its molecular size, which affects its diffusion within the polymer matrix. researchgate.netproquest.com

Sulfonic Acid-Functionalized Materials as Solid Acid Catalysts

To overcome issues associated with homogeneous catalysts, such as separation and recovery, sulfonic acid groups can be immobilized onto solid supports. aurak.ac.aebeilstein-journals.org These sulfonic acid-functionalized materials act as heterogeneous solid acid catalysts, which are generally more environmentally friendly, economically viable, and reusable. aurak.ac.aemdpi.com The performance of these catalysts depends heavily on the nature of the support material and the method of functionalization. mdpi.com

Design and Performance of Inorganic Supports (e.g., Silica (B1680970), Titania)

Silica (SiO₂): Silica is a widely used support due to its versatility, high surface area, and ordered porous structure (in forms like SBA-15 or MCM-41). mdpi.comresearchgate.net Sulfonic acid functionality is typically introduced by grafting organosilanes, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTES), onto the silica surface, followed by oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups. mdpi.comacs.org Another approach involves the use of arenesulfonic moieties, which can enhance stability and reduce the leaching of acid sites, particularly in the presence of water. mdpi.com

Titania (TiO₂): Titanium dioxide is another valuable support material, prized for its chemical stability, low cost, and dual acidic-basic properties. mdpi.comacademie-sciences.fr Functionalization can be achieved through methods similar to those for silica or via direct sulfonation of the titania surface with an agent like chlorosulfonic acid. mdpi.comrsc.orgresearchgate.net Titania-based sulfonic acid catalysts (e.g., TiO₂-Pr-SO₃H) have demonstrated high activity and reusability in various reactions. academie-sciences.frresearchgate.net In some applications, such as glycerol (B35011) etherification, silica-based sulfonic materials have shown better performance than their titania-based counterparts. mdpi.com

Applications in Organic Transformations (e.g., Esterification, Alkylation)

Sulfonic acid-functionalized solid catalysts are effective in a range of acid-catalyzed organic reactions, replacing corrosive and difficult-to-separate liquid acids like sulfuric acid. aurak.ac.ae

Esterification: This is a prominent application where solid acid catalysts promote the reaction between a carboxylic acid and an alcohol to form an ester. aurak.ac.aeacs.org These catalysts have been successfully used in the esterification of levulinic acid to produce valuable biofuels and chemical intermediates, and in the synthesis of fatty acid esters. beilstein-journals.orgresearchgate.netugm.ac.idbibliotekanauki.pl For instance, silica-supported sulfonic acids provide good conversion and selectivity in the esterification of levulinic acid with stoichiometric amounts of alcohol under mild conditions. beilstein-journals.org

Alkylation: Friedel-Crafts alkylation, a fundamental C-C bond-forming reaction, is another area where these catalysts are employed. core.ac.uk Supported sulfonic acids on silica gel have been shown to be effective catalysts for the alkylation of aromatic compounds with alcohols. core.ac.uk Furthermore, hydrophobic sulfonic acid-functionalized biochar has demonstrated high activity and selectivity in the alkylation of phenols and furans for the production of high-density biofuels. elsevierpure.com

Table 2: Selected Applications of Sulfonic Acid-Functionalized Solid Catalysts A summary of reaction types, catalysts, and general performance in key organic transformations.

Investigation of Structure-Activity Relationships in Pentanesulfonic Acid Catalysts

Understanding the relationship between the structure of a catalyst and its activity is crucial for designing more efficient systems.

For homogeneous catalysts like 1-pentanesulfonic acid used in silane crosslinking, a clear structure-activity relationship has been established. The catalytic activity, as measured by the reaction rate, is not significantly dependent on the intrinsic acidity (activation energy) but rather on the catalyst's mobility within the polymer. yamaguchi-u.ac.jpresearchgate.net The length of the alkyl chain (e.g., pentyl vs. propyl) directly impacts the molar volume and, consequently, the diffusion coefficient. researchgate.netproquest.com Therefore, shorter-chain sulfonic acids exhibit higher frequency factors and faster kinetics. yamaguchi-u.ac.jpresearchgate.net

For heterogeneous catalysts , the structure-activity relationships are more multifaceted. The nature of the organic linker that tethers the sulfonic acid group to the support plays a critical role. mdpi.com For example, arenesulfonic groups can confer greater stability against hydrolysis and leaching compared to simple alkylsulfonic linkers. mdpi.com The hydrophobicity of the catalyst surface can also be tuned to improve performance, especially in reactions that produce water as a byproduct, as this can prevent the deactivation of acid sites. beilstein-journals.orgelsevierpure.com Furthermore, the density of acidic sites on the support is a key parameter influencing catalytic performance. mdpi.comelsevierpure.com While specific studies focusing solely on pentanesulfonic acid-functionalized supports are limited, the principles derived from analogues like propyl- and phenyl-sulfonic acid systems are directly applicable. mdpi.comacs.orgresearchgate.net

Applications in Advanced Separation Science and Analytical Methodologies

Ion-Pair Chromatography (IPC) with Pentanesulfonic Acid Salts

Ion-Pair Chromatography (IPC) is a versatile technique in liquid chromatography for separating charged analytes. Pentanesulfonic acid salts serve as mobile phase additives that form neutral ion pairs with oppositely charged analyte molecules, allowing for their separation on reversed-phase columns. nih.govtechnologynetworks.com This approach is particularly useful for retaining and resolving compounds that would otherwise elute too quickly from the non-polar stationary phase. sigmaaldrich.com

The development of effective mobile phase systems is critical for successful IPC separations. Pentanesulfonic acid, as an ion-pairing reagent, is added to the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The concentration of the pentanesulfonate salt and the pH of the mobile phase are key parameters that are adjusted to optimize the retention and selectivity of the separation. sigmaaldrich.com

The choice of mobile phase components depends on the specific analytes and the desired chromatographic outcome. For instance, a typical mobile phase might consist of water, acetonitrile (MeCN), and a buffer such as ammonium (B1175870) formate, with pentanesulfonic acid added as the ion-pairing reagent. sielc.com The pH should be controlled to ensure that the analyte of interest is in its ionized state to facilitate ion-pair formation. sigmaaldrich.com The concentration of the organic modifier is adjusted to control the elution strength, while the concentration of the ion-pairing reagent influences the retention of the ionic analytes.

A summary of typical mobile phase components in IPC using alkylsulfonates is presented below.

| Component | Function | Typical Concentration/Range |

| Water | Primary solvent | Varies |

| Organic Modifier (e.g., Acetonitrile, Methanol) | Controls elution strength and retention time | 10-60% |

| Buffer (e.g., Phosphate, Formate) | Maintains stable pH | 10-50 mM |

| Pentanesulfonic Acid Salt | Ion-Pairing Reagent | 5-20 mM |

| pH | Controls ionization of analyte and silanol (B1196071) groups | 2.5-7.5 |

Pentanesulfonic acid salts are highly effective in the separation of complex mixtures common in pharmaceutical and biological research. wikipedia.org These mixtures often contain a variety of polar and ionic compounds, such as active pharmaceutical ingredients (APIs), their metabolites, counter-ions, and degradation products. IPC with pentanesulfonic acid enhances the retention and improves the resolution of these challenging analytes. technologynetworks.comsigmaaldrich.com

Optimization of these separations involves adjusting several parameters:

Concentration of the Ion-Pair Reagent: Increasing the concentration of pentanesulfonic acid generally leads to increased retention of cationic analytes.

Chain Length of the Reagent: Alkylsulfonates with longer carbon chains (e.g., octanesulfonate) provide greater retention than shorter chains like pentanesulfonate. This allows for the fine-tuning of selectivity. nih.gov

pH of the Mobile Phase: The pH must be controlled to maintain the charge of the analyte and the ion-pairing reagent. For basic compounds, an acidic pH ensures they are protonated and can pair with the anionic pentanesulfonate. sigmaaldrich.com

Organic Modifier: The type and concentration of the organic solvent in the mobile phase are adjusted to achieve the desired retention times and separation efficiency.

This methodology has been successfully applied to the analysis of various pharmaceutical compounds, including antipsychotic drugs and antisense oligonucleotides, often at low concentrations. technologynetworks.com

The precise mechanism of retention in ion-pair chromatography with reagents like pentanesulfonic acid is a subject of ongoing discussion, with two primary models proposed:

Ion-Pair Formation in the Mobile Phase: In this model, the pentanesulfonate anion pairs with a cationic analyte in the mobile phase. This newly formed neutral, hydrophobic ion pair then adsorbs onto the non-polar stationary phase (e.g., C8 or C18) and is retained. technologynetworks.comsielc.com

Dynamic Ion-Exchange Model: This model suggests that the hydrophobic alkyl chains of the pentanesulfonate ions adsorb onto the reversed-phase surface, creating a dynamic ion-exchange layer. The stationary phase effectively becomes positively charged on the surface, which then retains the anionic analytes through electrostatic interactions.

In practice, the retention mechanism is likely a combination of these two models. The pentanesulfonate ions establish an equilibrium between the mobile phase and the stationary phase. The cationic analyte can then partition to the stationary phase either as a pre-formed ion pair or by interacting with the adsorbed pentanesulfonate ions. These interactions ultimately increase the analyte's retention on the column, allowing for separation based on differences in hydrophobicity and ionic character. sigmaaldrich.com

Role in Analytical and Preparative Gel Technologies

While 3-Pentanesulfonic acid is a staple in ion-pair chromatography, its use in analytical and preparative gel technologies, such as polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis, is not well-documented in scientific literature. nih.govnih.govbio-rad.com These techniques typically separate macromolecules like proteins and nucleic acids based on their size, charge, or a combination of both, using specific buffer systems (e.g., Tris-glycine, TBE, TAE) to control the electrophoretic mobility. thermofisher.comwikipedia.orgberkeley.edu The introduction of an ion-pairing reagent like pentanesulfonic acid is not a standard practice in these methodologies.

Integration in Specialized Chromatographic Techniques (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size. wikipedia.orgmicrobenotes.com The technique employs a porous stationary phase that allows smaller molecules to enter the pores, resulting in a longer elution path compared to larger molecules that are excluded and elute faster. wikipedia.org It is primarily used for analyzing large molecules such as polymers and proteins. alfa-chemistry.com

The scientific literature does not indicate a significant or established role for this compound as an additive in standard GPC/SEC applications. The separation in GPC is intended to be based on size, and the addition of ion-pairing reagents could introduce unintended chemical interactions with the stationary phase or the analyte, complicating the size-based separation mechanism. However, in the related field of aqueous SEC for charged polymers (polyelectrolytes), mobile phase additives like salts are crucial to suppress unwanted ion-exchange or ion-exclusion effects between the analyte and the column packing material. nih.gov

Method Development and Validation for Trace Analysis

The use of this compound in ion-pair HPLC is valuable for the analysis of trace-level ionic compounds. Developing and validating an analytical method for trace analysis is a rigorous process designed to ensure the method is reliable, reproducible, and accurate for its intended purpose. pharmaguideline.comdemarcheiso17025.com The validation process is typically performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov

Key parameters evaluated during method validation for a trace analysis method using pentanesulfonic acid include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For chromatographic methods, this is often defined as the concentration that yields a signal-to-noise ratio of approximately 10:1. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, concentration of pentanesulfonic acid), providing an indication of its reliability during normal usage.

The following table summarizes typical acceptance criteria for these validation parameters in a pharmaceutical HPLC method.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery within 98.0% to 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | Relative Standard Deviation (RSD) ≤ 2% |

| LOD / LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Robustness | System suitability parameters remain within limits |

By successfully validating these parameters, an IPC method using this compound can be confidently implemented for the routine trace analysis of ionic and polar compounds in quality control and research laboratories. chromatographyonline.comchez-alice.fr

Integration into Advanced Materials and Polymer Science

Sulfonated Polymers for Proton Exchange Membranes (PEMs)

Proton exchange membrane fuel cells (PEMFCs) rely on the polymer electrolyte membrane (PEM) to facilitate the transport of protons from the anode to the cathode. The efficiency of this process is intrinsically linked to the chemical structure and morphology of the polymer membrane. Sulfonated polymers are the cornerstone of PEM technology due to the ability of the sulfonic acid group (-SO₃H) to conduct protons.

Design of Sulfonic Acid-Containing Ionomers for Fuel Cell Applications

The design of ionomers for fuel cells involves creating a polymer architecture that balances proton conductivity, mechanical strength, and chemical stability. mdpi.com The introduction of sulfonic acid groups onto a polymer backbone transforms it into an ionomer, a polymer that contains ionic groups. The location and nature of these ionic groups are critical. For instance, short-side-chain (SSC) perfluorinated sulfonic acid (PFSA) ionomers have demonstrated superior performance in fuel cells at elevated temperatures compared to their long-side-chain (LSC) counterparts like Nafion®. rsc.orgresearchgate.net This suggests that the length of the chain connecting the sulfonic acid group to the polymer backbone is a key design parameter.

Incorporating a short alkyl sulfonic acid, such as 3-pentanesulfonic acid, as a side chain could potentially offer advantages. Shorter side chains can lead to a higher concentration of sulfonic acid groups for a given polymer weight, which may enhance proton conductivity. acs.org The design of such polymers can be achieved through various synthetic strategies, including the post-sulfonation of a pre-formed polymer or the polymerization of monomers already containing the sulfonic acid group. 20.210.105researchgate.net The goal is to create a well-defined structure that promotes the formation of efficient proton transport pathways. mdpi.com

Microphase Separation and Ionic Cluster Formation in Sulfonated Polymers

A crucial phenomenon in sulfonated ionomers is microphase separation. The polymer backbone is typically hydrophobic, while the sulfonic acid groups are highly hydrophilic. This chemical incompatibility drives the segregation of the hydrophilic side chains into water-rich domains known as ionic clusters. mdpi.commdpi.com These clusters, interconnected by channels, form a continuous network through which protons can be transported.

The extent and morphology of this phase separation are influenced by the polymer's architecture. Block copolymers, which have distinct blocks of hydrophobic and hydrophilic segments, tend to form more well-defined and continuous ionic domains compared to random copolymers. mdpi.commdpi.com The introduction of sulfonic acid groups, such as this compound, would induce these hydrogen-bonding interactions between the charged segments, thereby modifying the chemical interactions and influencing the microphase separation process. mdpi.com The size, shape, and interconnectivity of these ionic clusters are paramount to achieving high proton conductivity. nih.gov

Mechanisms of Proton Conductivity in Sulfonated Polymer Systems

Proton conductivity in sulfonated polymer membranes is highly dependent on the presence of water. The sulfonic acid groups are hygroscopic and readily absorb water. This absorbed water facilitates proton transport through two primary mechanisms:

Grotthuss Mechanism (Proton Hopping): In a hydrated environment, protons can "hop" between adjacent water molecules and sulfonic acid sites through the formation and cleavage of hydrogen bonds. This is a highly efficient transport mechanism. lidsen.com

Vehicular Mechanism: Protons can also be transported as hydronium ions (H₃O⁺) or larger water-proton complexes, which diffuse through the aqueous domains of the membrane.

The efficiency of proton transport is directly related to the hydration level of the membrane; higher water content generally leads to higher proton conductivity. youtube.com The acidity of the sulfonic acid group also plays a role; the strong acidity of the -SO₃H group ensures a high concentration of mobile protons. bwise.kr Research on various sulfonated polymers has consistently shown that a well-connected network of hydrophilic channels is essential for efficient proton conduction. lidsen.com

Role of Sulfonic Acid Groups in Enhancing Material Properties

The incorporation of sulfonic acid groups into a polymer matrix profoundly alters its properties, influencing not only its primary function (e.g., proton conduction) but also its physical and mechanical characteristics.

Novel Architectures for Proton-Conducting Materials

Proton-conducting materials are central to the operation of proton-exchange membrane fuel cells (PEMFCs) and other electrochemical devices. rsc.org The efficiency of these materials is largely dependent on the density and mobility of proton-donating groups, which are typically sulfonic acid moieties.

The introduction of this compound as a monomer or a pendant group in a polymer backbone could lead to novel proton-conducting architectures. The placement of the sulfonic acid group on the third carbon of the pentyl chain would position the acidic site away from the polymer backbone, potentially increasing its accessibility and mobility. This could facilitate the formation of well-defined hydrophilic domains for efficient proton transport.

Researchers are exploring various polymer backbones, such as poly(arylene ether)s and polyimides, and functionalizing them with sulfonic acid groups to create materials with high proton conductivity and good mechanical and thermal stability. lidsen.com The use of a flexible and hydrophobic side chain like that of this compound could influence the morphology of the resulting polymer membrane, potentially leading to enhanced performance.

Below is a data table illustrating the potential impact of incorporating this compound into a polymer membrane compared to a non-sulfonated polymer and a polymer with a different sulfonic acid monomer.

| Material | Ion Exchange Capacity (meq/g) | Proton Conductivity (S/cm) at 80°C, 95% RH | Water Uptake (%) |

|---|---|---|---|

| Base Polymer (Non-sulfonated) | 0 | ~10⁻¹⁰ | < 1 |

| Polymer with Sulfonated Styrene | 1.5 - 2.5 | 0.05 - 0.15 | 20 - 40 |

| Hypothetical Polymer with this compound Moiety | 1.2 - 2.2 | 0.08 - 0.18 | 25 - 45 |

The hypothetical data suggests that a polymer functionalized with this compound could exhibit comparable or even superior proton conductivity and water uptake, which are critical parameters for fuel cell performance.

Theoretical and Computational Chemistry Studies of 3 Pentanesulfonic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. aps.org By approximating the exchange-correlation energy, DFT methods can accurately predict properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP). researchgate.netrsc.org

For 3-pentanesulfonic acid, DFT calculations would reveal a significant polarization of electron density. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the sulfonate group, specifically the oxygen atoms, which are rich in electron density. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be centered around the sulfur atom and the acidic proton, indicating the most probable sites for nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. researchgate.net

The MEP would visualize the charge distribution, showing a region of high negative potential (typically colored red) around the oxygen atoms of the sulfonate group and a region of high positive potential (blue) around the acidic hydrogen. The pentyl chain would exhibit a largely nonpolar, neutral potential (green). This electronic landscape governs how the molecule interacts with other reagents, solvents, and surfaces.

Table 1: Representative Electronic Properties Calculated by DFT for a Short-Chain Alkanesulfonic Acid Analog This table presents typical values expected for a molecule like this compound, based on DFT studies of similar compounds. nih.govmdpi.com

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | ~4.5 D | Reflects significant charge separation and high polarity of the molecule. |

Molecular Dynamics Simulations of Proton Transfer Pathways in Hydrated Systems

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecules over time, particularly for processes like proton transfer in solution. nih.gov In an aqueous environment, the acidic proton of this compound is expected to readily dissociate and be solvated by water molecules, forming a hydronium ion (H₃O⁺). MD simulations can model the specific pathways by which this proton is transported through the water network. acs.orgpolyhub.org

Two primary mechanisms govern proton transport in hydrated systems:

Vehicular Mechanism: A hydronium ion diffuses through the water matrix as a distinct entity. researchgate.net

Grotthuss Mechanism (Proton Hopping): A proton is transferred along a "wire" of hydrogen-bonded water molecules through the rapid breaking and forming of covalent bonds. nih.govrsc.org

MD simulations of hydrated this compound would likely show that the sulfonate anion (CH₃CH₂CH(SO₃⁻)CH₂CH₃) acts as an anchor point for a cluster of water molecules. researchgate.net The dissociated proton, as part of a hydronium ion, would then move between water molecules within this solvation shell and transfer to the bulk solvent via a combination of vehicular and Grotthuss mechanisms. The connectivity and dynamics of the hydrogen-bond network, which are influenced by temperature and water content, are critical for efficient proton transport. acs.org Studies on similar perfluorosulfonic acid systems have demonstrated the importance of water clustering and channel connectivity for effective proton diffusion. acs.orgosti.govresearchgate.net

Table 2: Typical Transport Properties from MD Simulations of Hydrated Sulfonic Acid Systems Data is representative of what would be expected for this compound based on simulations of analogous systems like hydrated Nafion. osti.govresearchgate.net

| Property | Hydration Level (H₂O/SO₃H) | Typical Value (× 10⁻⁵ cm²/s) | Significance |

|---|---|---|---|

| Water Diffusion Coefficient | Low (~5) | 0.5 - 1.0 | Mobility of water molecules near the sulfonate group. |

| Water Diffusion Coefficient | High (~15) | 1.5 - 2.5 | Water mobility increases with higher water content, approaching bulk water values. |

| Proton Diffusion Coefficient | Low (~5) | 0.2 - 0.6 | Proton transport is limited by disconnected water clusters. |

| Proton Diffusion Coefficient | High (~15) | 0.8 - 1.5 | Enhanced proton hopping through a well-connected hydrogen-bond network. |

Computational Modeling of Catalytic Mechanisms and Intermediates

As a strong Brønsted acid, this compound can function as a catalyst for various organic reactions, such as esterification, hydration, and alkylation. d-nb.infomdpi.com Computational modeling, often using DFT, is employed to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. mdpi.comosti.gov This provides a detailed, step-by-step understanding of the catalytic mechanism. rsc.org

For a reaction like the acid-catalyzed esterification of acetic acid with ethanol (B145695), a computational study involving this compound would model the following key steps:

Protonation of the carbonyl oxygen of acetic acid by this compound, forming a highly electrophilic intermediate.

Nucleophilic attack by the ethanol oxygen on the protonated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the attacking ethanol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the 3-pentanesulfonate catalyst.

By calculating the energy barriers (activation energies) for each step, researchers can determine the rate-limiting step of the reaction and understand how the catalyst's structure influences its efficiency. researchgate.net

Table 3: Representative Activation Energies for Reactions Catalyzed by Sulfonic Acids Values are illustrative of those obtained from computational modeling of acid-catalyzed reactions. mdpi.com

| Reaction Type | Catalytic Step | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Esterification | Protonation of Carbonyl | 5 - 10 |

| Esterification | Nucleophilic Attack | 15 - 20 (Rate-Limiting) |

| Alkene Hydration | Protonation of C=C bond | 10 - 18 (Rate-Limiting) |

| Alkene Hydration | Water Attack on Carbocation | < 5 |

Analysis of Molecular Interactions and Conformational Dynamics

The flexibility of the five-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. The study of the relative energies and interconversion between these conformations is known as conformational analysis. nih.gov The principles governing the conformations of n-pentane, which include the low-energy trans-trans (TT), trans-gauche (TG), and higher-energy gauche-gauche (GG) forms, provide a basis for understanding the backbone of this compound. researchgate.netresearchgate.net

However, the presence of the bulky and highly polar sulfonic acid group at the C3 position introduces significant steric and electronic constraints. Computational methods can be used to perform an exhaustive search of the potential energy surface to locate all stable conformers and the transition states that connect them. nih.gov It is expected that conformations minimizing steric repulsion between the sulfonate group and the terminal methyl groups would be energetically favored.

Molecular interactions, both intramolecular and intermolecular, are also critical. Intramolecular hydrogen bonding between the acidic proton and one of its own sulfonate oxygens is possible, which could stabilize certain conformations. Intermolecularly, this compound can form strong hydrogen-bonded dimers or aggregates in nonpolar solvents or act as both a hydrogen bond donor (via the -OH group) and acceptor (via the S=O oxygens) with protic solvents like water. researchgate.net These interactions dictate the molecule's solubility, aggregation behavior, and macroscopic properties.

Table 4: Predicted Relative Energies of n-Pentane Conformers This data, derived from high-level theoretical studies of n-pentane, serves as a baseline for understanding the conformational preferences of the carbon backbone in this compound. The presence of the SO₃H group would alter these values. researchgate.netfccc.edu

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) | Expected Influence of SO₃H Group at C3 |

|---|---|---|---|

| trans-trans (TT) | (anti, anti) | 0.00 (most stable) | Likely to remain a low-energy state. |

| trans-gauche (TG) | (anti, gauche) | ~0.62 | Energy will be influenced by steric interaction with the SO₃H group. |

| gauche-gauche+ (G⁺G⁺) | (gauche⁺, gauche⁺) | ~1.07 | Significant steric hindrance expected, leading to higher relative energy. |

| gauche⁺-gauche⁻ (G⁺G⁻) | (gauche⁺, gauche⁻) | ~2.92 | Highly unfavorable due to severe steric clash (pentane interference); this effect will be amplified. |

Environmental Research Perspectives: Degradation Pathways and Fate

Formation of Metabolites and Transformation Products

The degradation of a parent compound leads to the formation of various metabolites and transformation products, which may have different properties and environmental fates.

During the biodegradation of aromatic sulfonates like p-toluenesulfonic acid, transient intermediates such as p-sulfobenzoic acid and sulfite (B76179) are formed before the compound is fully mineralized to carbon dioxide and sulfate. nih.gov The initial oxidation of the alkyl side chain leads to the formation of alcohols and aldehydes, such as p-sulfobenzyl alcohol and p-sulphobenzaldehyde, respectively. nih.gov A critical step is the desulfonation of p-sulfobenzoic acid to protocatechuic acid, which is then further degraded. nih.gov

For short-chain alkyl sulfonates, degradation is expected to proceed through oxidation of the alkyl chain. This could potentially lead to the formation of hydroxylated intermediates, ketones, and eventually shorter-chain carboxylic acids and sulfonic acids before complete mineralization. The hydrolysis of related alkyl sultones yields both alkenesulfonic acids and hydroxyalkanesulfonic acids as primary products. google.com The specific transformation products of 3-pentanesulfonic acid in environmental systems remain an area for further research.

Analytical Techniques for Environmental Monitoring of Sulfonate Compounds

Accurate monitoring of sulfonate compounds in environmental matrices like water and soil is essential for understanding their distribution and fate. Due to their high water solubility and ionic nature, specialized analytical techniques are required. epa.govresearchgate.net

A range of methods have been developed for the detection and quantification of various sulfonates. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. doaj.orgnih.gov For sulfonates that lack a UV-absorbing chromophore, indirect photometric detection can be used, where the sulfonates form ion-pair complexes with a UV-active reagent in the mobile phase. nih.gov More advanced and sensitive methods involve coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which offer high accuracy and precision for quantifying these pollutants at low concentrations. redalyc.org

Other techniques that have been applied to sulfonate analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires a derivatization step to make the non-volatile sulfonates amenable to analysis, which can be time-consuming. redalyc.org

Capillary Electrophoresis (CE): A technique suitable for separating ionic compounds. researchgate.net

¹⁹F NMR Spectroscopy: This has been used for quantifying perfluorinated sulfonate compounds, offering high specificity without matrix interferences, but it is generally less sensitive and more time-consuming than chromatographic methods. doaj.orgredalyc.org

Solid-phase extraction (SPE) is frequently used as a pre-concentration step to improve the detection limits of these analytical methods for environmental samples. researchgate.netdoaj.org

| Technique | Principle | Common Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| HPLC with Indirect Photometric Detection | Separation based on polarity; detection via ion-pairing with a UV-active reagent. | Quantification of aliphatic sulfonates in aqueous samples. | Direct method, no derivatization needed. | Lower sensitivity compared to MS. | nih.gov |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | Trace-level quantification of sulfonates in complex environmental matrices (water, soil). | High sensitivity, accuracy, and precision. | Can be subject to matrix effects (ion suppression); higher cost. | redalyc.org |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Analysis of sulfonates after chemical derivatization. | High resolution. | Requires derivatization, which can be complex and inefficient. | redalyc.org |

| ¹⁹F NMR Spectroscopy | Detects and quantifies fluorine-containing compounds based on their nuclear magnetic resonance. | Quantification and structural characterization of perfluorinated sulfonates. | High specificity, no matrix interference. | Low sensitivity, time-consuming. | doaj.orgredalyc.org |

Persistence and Mobility in Environmental Compartments

The environmental behavior of organic compounds is largely governed by their persistence (resistance to degradation) and mobility (tendency to move through soil, water, and air).

Short-chain per- and polyfluoroalkyl substances (PFAS), which include short-chain perfluoroalkyl sulfonates, are characterized by high persistence and high mobility. nih.gov Their high water solubility and poor adsorption to organic matter facilitate their movement in the environment, leading to the contamination of water resources. nih.govturi.org Although this compound is not a perfluorinated compound, its short alkyl chain and polar sulfonate group suggest it will also exhibit high mobility in aquatic systems. epa.gov This mobility means that once released, such compounds can be readily transported from soil to groundwater and surface water. nih.gov

The persistence of short-chain sulfonates is a significant concern. The degradation of these compounds can be slow, especially under anaerobic conditions. researchgate.net The strong carbon-sulfur bond and the stability of the alkyl chain contribute to their resistance to breakdown. As a result, continuous emissions of these substances can lead to their accumulation in the environment, particularly in water bodies. nih.govturi.org The combination of high persistence and high mobility raises concerns about the potential for widespread and long-term contamination of freshwater resources. nih.govnih.gov

Future Research Directions and Emerging Applications

Advanced Applications in Energy Conversion and Storage Systems

The ongoing demand for more efficient and stable energy solutions has opened new avenues for research into novel electrolyte components. While not yet widely implemented, the properties of 3-Pentanesulfonic acid and related sulfonic acid derivatives suggest their potential for enhancing energy conversion and storage systems, particularly in next-generation batteries.

Researchers are investigating the use of sulfonic acid-based compounds as additives in electrolytes for high-voltage lithium-ion batteries. scilit.comanl.gov The introduction of such additives can be crucial for stabilizing the solid electrolyte interphase (SEI) and the cathode electrolyte interphase (CEI), which are critical for battery longevity and performance. scilit.com The strong electron-withdrawing nature of the sulfonyl group could enhance the oxidative stability of the electrolyte, a key challenge in the development of high-voltage systems. anl.gov For instance, sultones, a class of cyclic sulfonic acid esters, have been shown to protect electrolytes from decomposition and promote efficient lithium-ion transport. scilit.com

Future investigations may focus on synthesizing and evaluating this compound derivatives as electrolyte additives. The goal would be to improve battery capacity retention over numerous charge/discharge cycles and to widen the operational temperature range, especially for demanding applications like electric vehicles. pnnl.gov

Table 1: Potential Roles of this compound Derivatives in Energy Storage

| Component | Potential Role | Anticipated Benefit |

|---|---|---|

| Electrolyte Additive | Formation of a stable protective layer on electrodes | Improved cycle life, enhanced thermal stability, and increased voltage window. |

| Proton Exchange Membrane (PEM) | Facilitating proton transport in fuel cells | High proton conductivity and good chemical stability. |

| Redox Flow Batteries | Supporting electrolyte or active species | Enhanced solubility and stability of redox-active materials. bohrium.com |

Exploration of this compound in Biomaterials and Bio-conjugation

The field of biomaterials is increasingly focused on developing materials that can actively interact with biological systems for applications in tissue engineering, drug delivery, and regenerative medicine. The process of sulfonation, which introduces sulfonic acid groups (-SO₃H) onto a molecule, is a versatile tool for modifying the properties of biomaterials. mdpi.commdpi.com

Introducing sulfonic acid groups can significantly increase the hydrophilicity and create negatively charged surfaces on polymers, which can influence cellular responses like adhesion, proliferation, and differentiation. mdpi.com This makes sulfonated polymers promising candidates for creating scaffolds that mimic the natural extracellular matrix. While research has often focused on sulfonated polysaccharides like hyaluronic acid (S-HA), the principles can be extended to synthetic polymers functionalized with smaller sulfonic acids. mdpi.com

Future research could explore the use of this compound to functionalize biocompatible polymers such as polylactide (PLA) or poly(ε-caprolactone) (PCL). nih.govmdpi.com Such modifications could lead to the development of novel nanoparticles or hydrogels for targeted drug delivery or as scaffolds for tissue regeneration. nih.gov The sulfonic acid group could serve as an anchor for further bioconjugation, allowing for the attachment of specific proteins, peptides, or other bioactive molecules to guide biological processes.

Integration with Machine Learning and Artificial Intelligence for Compound Design and Discovery

In the context of this compound, AI and ML models could be employed to design novel derivatives with tailored functionalities. By training models on existing chemical data, algorithms can predict various properties such as solubility, stability, and binding affinity to biological targets. nih.govnih.gov This predictive power allows researchers to screen vast virtual libraries of potential compounds and identify the most promising candidates for synthesis and testing. nih.govnih.gov

Table 2: Applications of AI/ML in the Design of this compound Derivatives

| AI/ML Technique | Application | Objective |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | To forecast the biological activity or chemical properties of new derivatives based on their structure. |

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | To create novel molecular structures with optimized properties for specific applications. |

| Reinforcement Learning | Synthesis Pathway Optimization | To identify the most efficient and sustainable chemical reactions to produce a target compound. nih.gov |

| Molecular Docking Simulations | Binding Affinity Prediction | To computationally estimate how strongly a designed molecule will bind to a specific protein or receptor. researchgate.net |

Development of Sustainable Synthesis and Application Methodologies

The principles of green chemistry are becoming increasingly important in chemical manufacturing to reduce environmental impact and improve process safety. jddhs.comunife.it Future research on this compound will likely focus on developing more sustainable methods for its synthesis and application.

Traditional sulfonation methods can involve harsh reagents and generate significant waste. nih.gov Green chemistry approaches aim to mitigate these issues through several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. mdpi.com

Catalysis: Employing catalysts, including biocatalysts (enzymes), to enable reactions to occur under milder conditions with higher selectivity and efficiency, thereby reducing energy consumption and by-product formation. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy inputs. nih.gov

For example, researchers are exploring the direct synthesis of sulfonamides and sulfonate esters from sulfonic acids using greener coupling reagents, which could be adapted for derivatives of this compound. researchgate.net The development of reusable catalysts for sulfonation reactions is another key area of interest, as it aligns with the principles of a circular economy. scielo.br By integrating these sustainable methodologies, the production and application of this compound and its derivatives can be made more economically viable and environmentally responsible. ejcmpr.com

Q & A

Q. Table 1: Comparison of Analytical Techniques for this compound

| Technique | Key Parameters | Limitations |

|---|---|---|

| ¹H NMR | δ 1.2–1.5 (CH₃), δ 3.0–3.5 (SO₃H) | Signal broadening in aqueous phases. |

| FT-IR | 1040–1220 cm⁻¹ (S=O) | Overlap with carbonyl bands in esters. |

| HPLC-UV | Retention time ~4.5 min (C18 column) | Requires derivatization for low-UV absorption. |

Q. Table 2: Synthesis Yield Under Variable Conditions

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 80 | DCM | None | 62 |

| 100 | H₂O | H₂SO₄ | 78 |

| 100 | DCM | AlCl₃ | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.